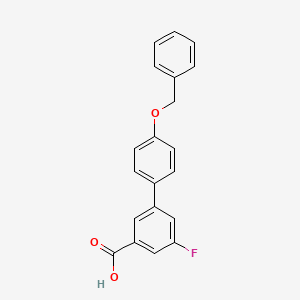

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-(4-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FO3/c21-18-11-16(10-17(12-18)20(22)23)15-6-8-19(9-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEZEPZUFGKLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692257 | |

| Record name | 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-15-8 | |

| Record name | 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The fluorine atom can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: Formation of a benzoic acid derivative.

Reduction: Formation of a hydroxybenzoic acid derivative.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the fluorine atom can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorobenzoic Acids

The following table summarizes key structural and physicochemical differences between 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid and related compounds:

Key Comparative Insights

Electronic Effects

- Benzyloxyphenyl vs. Halogenophenyl: The benzyloxy group in the target compound donates electrons via resonance, reducing the acidity of the carboxylic acid (predicted pKa ~3.5–4.0) compared to electron-withdrawing groups like chlorine (pKa ~2.6–3.0) .

- Fluorine Position : The 5-fluorine in the target compound directs electrophilic substitution reactions to specific positions, whereas ortho- or para-fluorine in analogs (e.g., YA-8996, YA-9058) alters electronic distribution and steric interactions .

Steric and Lipophilicity Considerations

- The benzyloxyphenyl group introduces significant bulk, increasing steric hindrance compared to smaller substituents like chlorosulfonyl or cyano groups. This bulk may reduce reactivity in certain coupling reactions but improve binding in hydrophobic enzyme pockets .

- LogP values (estimated):

Thermal and Chemical Stability

- The benzyl ether linkage in the target compound is stable under basic conditions but susceptible to acidic hydrolysis. In contrast, sulfonyl chlorides (e.g., 3-(chlorosulfonyl)-5-fluorobenzoic acid) are moisture-sensitive, requiring anhydrous handling .

Biological Activity

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid is an organic compound notable for its unique structure that includes a benzyloxy group and a fluorine atom attached to a benzoic acid core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : 3-fluoro-5-(4-phenylmethoxyphenyl)benzoic acid

- Molecular Formula : CHFO

- Molecular Weight : 336.33 g/mol

The compound's structure allows for interactions with biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The benzyloxy group can engage with hydrophobic pockets in proteins, while the fluorine atom can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including anti-inflammatory and anticancer activities.

Potential Biological Activities

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms.

- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Anticancer | Induction of apoptosis in breast cancer cells | |

| Enzyme Inhibition | Inhibition of COX-2 enzyme |

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This finding suggests that the compound could be a candidate for further development as an anticancer agent.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical) | 25 | Cell cycle arrest |

| A549 (Lung) | 30 | Induction of oxidative stress |

Q & A

Q. What are the key structural features of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid, and how do they influence its reactivity?

The compound consists of a benzoic acid core substituted with a fluorine atom at position 5 and a 4-benzyloxyphenyl group at position 2. The benzyloxy group introduces steric bulk and lipophilicity, while the fluorine atom enhances electronegativity, potentially affecting hydrogen bonding and metabolic stability. Characterization typically involves NMR (to confirm substitution patterns), mass spectrometry (for molecular weight verification), and X-ray crystallography (for absolute configuration) .

Q. What are the standard synthetic routes for this compound?

A common approach involves:

- Step 1 : Benzyl protection of a hydroxyl group on a precursor (e.g., 4-hydroxyphenylboronic acid) using benzyl bromide under basic conditions.

- Step 2 : Suzuki-Miyaura coupling with a fluorinated benzoic acid derivative to attach the benzyloxyphenyl group .

- Step 3 : Deprotection (if necessary) and purification via recrystallization (e.g., ethyl acetate/hexane mixtures) . Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. How is this compound characterized to resolve ambiguities in substitution patterns?

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm regiochemistry and stereoelectronic effects .

- NMR spectroscopy : -NMR distinguishes fluorine environments, while -NMR NOESY experiments identify spatial proximity of benzyloxy protons to aromatic hydrogens .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) in Suzuki couplings improve cross-coupling efficiency.

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates, while additives like KCO stabilize intermediates .

- High-throughput experimentation : Automated platforms vary temperature (80–120°C) and stoichiometry to identify optimal conditions .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Multi-technique validation : Combine -NMR chemical shifts with X-ray torsion angles to validate benzyloxy group orientation.

- DFT calculations : Simulate NMR spectra (e.g., using Gaussian) and compare with experimental data to resolve discrepancies .

Q. How does the benzyloxy group influence biological activity in medicinal chemistry applications?

- SAR studies : Replace the benzyloxy group with methoxy or unprotected hydroxyl groups to assess impact on target binding (e.g., enzyme inhibition).

- Metabolic stability : The benzyl group may reduce oxidation rates compared to smaller substituents, as seen in fluorinated analogs .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.